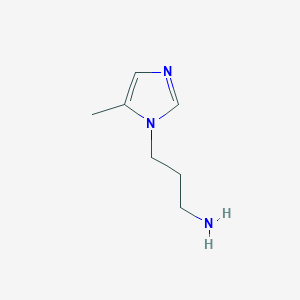

3-(5-methyl-1H-imidazol-1-yl)propan-1-amine

Description

Significance of Imidazole (B134444) Heterocycles in Medicinal Chemistry and Chemical Biology

The imidazole ring, a five-membered heterocycle with two nitrogen atoms, is a privileged structure in medicinal chemistry. myskinrecipes.comstereoelectronics.orgresearchgate.net Its prevalence in both natural products and synthetic drugs underscores its therapeutic importance. nih.govnih.govprepchem.com The electron-rich nature of the imidazole ring allows it to interact with a variety of biological targets. frontiersin.orgnih.gov This versatility has led to the development of numerous imidazole-containing drugs with a wide spectrum of applications, including antifungal, antiprotozoal, and antihypertensive medications. mdpi.comnih.gov

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target and to trigger (or block) its biological response. The imidazole ring is a prominent pharmacophore due to its structural features. frontiersin.org It can act as a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the lone pair on the sp2-hybridized nitrogen). frontiersin.org Furthermore, its ability to form van der Waals, hydrophobic, and cation-π interactions, as well as coordinate with metal ions in enzymes, makes it a versatile ligand for a diverse range of biological targets. frontiersin.orgmatrix-fine-chemicals.com This capacity for multiple interactions enhances the binding affinity and selectivity of imidazole-containing compounds for their intended receptors or enzymes. frontiersin.org

The imidazole ring is a fundamental component of many significant biological molecules. nih.govmdpi.com It is famously present in the essential amino acid histidine, which plays a crucial role in enzyme catalysis and protein structure. frontiersin.orgmdpi.com Histidine can be decarboxylated to form histamine, a key mediator in local immune responses and a regulator of physiological functions in the gut. mdpi.com Beyond these, the imidazole scaffold is found in a variety of natural alkaloids, such as pilocarpine (B147212) and topsentin, which exhibit a range of pharmacological activities. nih.govjopir.in The presence of this heterocycle in such vital natural compounds has inspired medicinal chemists to explore its potential in drug discovery. nih.govnih.gov

Overview of the 3-(5-Methyl-1H-imidazol-1-yl)propan-1-amine Scaffold

The compound this compound represents a specific molecular architecture that combines the features of a substituted imidazole with a flexible aliphatic amine chain. This structure serves as a valuable intermediate in the synthesis of more complex molecules.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 279236-77-0 |

| Molecular Formula | C₇H₁₃N₃ |

| Molecular Weight | 139.20 g/mol |

| Topological Polar Surface Area | 43.84 Ų |

| Hydrogen Bond Donors | 1 |

| Hydrogen Bond Acceptors | 3 |

| Rotatable Bonds | 3 |

Data sourced from ChemScene. nih.gov

Imidazole-linked aliphatic amines are a class of compounds where an imidazole ring is connected to an aliphatic amine through a linker, typically an alkyl chain. researchgate.netchemijournal.com In this compound, the imidazole ring is substituted at the 5-position with a methyl group and connected from its N1 position to a three-carbon (propyl) chain, which terminates in a primary amine (-NH2). This structural arrangement allows for the distinct chemical properties of the aromatic heterocycle and the basic aliphatic amine to be presented in a spatially defined manner, a common strategy in the design of molecules intended to interact with specific biological targets.

Basicity and Interaction: Primary aliphatic amines are fundamental functional groups in many drugs. stereoelectronics.org The amine group is basic and can be protonated under physiological conditions, allowing it to form strong ionic bonds with acidic residues in a biological target. It can also act as a hydrogen bond donor. stereoelectronics.org

Flexible Linker: The three-carbon propyl chain acts as a flexible spacer. The length and flexibility of such linkers are crucial in drug design as they allow the two terminal functional groups (the imidazole and the amine) to adopt an optimal orientation to bind simultaneously to different regions of a target receptor or enzyme.

The amine functionality also provides a reactive handle for further chemical modification, allowing for its conjugation to other molecules in drug discovery and chemical biology. myskinrecipes.com

Historical Context of Research on Imidazole Derivatives

The history of imidazole chemistry began in the 19th century. The parent imidazole ring was first synthesized by the German chemist Heinrich Debus in 1858 from glyoxal (B1671930) and formaldehyde (B43269) in ammonia. jopir.in However, various derivatives of imidazole had been discovered as early as the 1840s. nih.gov For over a century, the imidazole ring has been recognized in natural compounds like purine (B94841) and histamine. prepchem.com This long history of research has established a deep understanding of the synthesis and reactivity of imidazoles, paving the way for the creation of a vast library of derivatives with diverse therapeutic applications. prepchem.com

Scope and Academic Research Focus on this compound

The academic and research focus on this compound is primarily centered on its role as a specialized chemical intermediate and a versatile building block in organic synthesis. While dedicated studies on the intrinsic biological or physical properties of this specific compound are not prominent in publicly available literature, its structural features suggest a significant utility in the construction of more complex molecules for research in medicinal chemistry and materials science.

The research value of this compound can be inferred from its constituent functional groups:

The 5-Methyl-Imidazole Moiety: The imidazole ring is a "privileged structure" in medicinal chemistry, known to interact with a wide variety of biological targets. nih.gov The presence of a methyl group at the 5-position provides steric bulk and alters the electronic properties of the imidazole ring compared to its unsubstituted counterpart. This specific substitution pattern can be exploited by researchers to achieve selectivity for a particular enzyme or receptor, fine-tuning the pharmacological profile of a larger, target molecule.

The Propan-1-amine Linker: The three-carbon chain offers conformational flexibility, allowing the imidazole head to orient itself effectively within a binding pocket. The terminal primary amine is a highly valuable functional group for synthetic chemists. It serves as a nucleophilic handle for covalently linking the entire molecule to other chemical scaffolds through reactions such as amidation (reaction with carboxylic acids), reductive amination (reaction with aldehydes or ketones), or arylation.

Therefore, the academic focus is not on the compound itself, but on its application in synthetic strategies. Researchers utilize this compound to incorporate the 5-methyl-imidazole-propyl fragment into larger, novel molecular architectures. These resulting complex molecules are then studied for their potential biological activities or material properties. For instance, it could be a precursor in the synthesis of novel enzyme inhibitors, receptor antagonists, or specialized ligands for metal-organic frameworks (MOFs). Its significance in research is thus defined by its potential to facilitate the discovery and development of new chemical entities.

Properties

IUPAC Name |

3-(5-methylimidazol-1-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-7-5-9-6-10(7)4-2-3-8/h5-6H,2-4,8H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORGYIMPJXDYEJQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=CN1CCCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Coordination Chemistry of 3 5 Methyl 1h Imidazol 1 Yl Propan 1 Amine

Nucleophilic Properties of the Amine Group

The terminal primary amine group (-NH2) is a key center of reactivity in 3-(5-methyl-1H-imidazol-1-yl)propan-1-amine, primarily due to the lone pair of electrons on the nitrogen atom. This lone pair makes the amine group both a Brønsted-Lowry base and a Lewis base, rendering it nucleophilic.

Reactions with Electrophiles

The lone pair of electrons on the nitrogen atom of the primary amine allows it to readily attack electron-deficient species, known as electrophiles. msu.edu A common example of this is the alkylation of the amine. msu.edulibretexts.org In this type of reaction, an alkyl halide (an electrophile) reacts with the amine, leading to the formation of a new carbon-nitrogen bond and the displacement of the halide ion. msu.edulibretexts.org The initial reaction of a primary amine with an alkyl halide forms a secondary amine. However, these reactions can be difficult to control, as the resulting secondary amine is often more nucleophilic than the primary amine from which it was formed, leading to further alkylation and the formation of tertiary amines and even quaternary ammonium (B1175870) salts. msu.edulibretexts.org

Acylation is another important reaction involving the nucleophilic amine. Acid chlorides and acid anhydrides are common acylating agents that react with primary amines to form amides. libretexts.org This reaction is generally easier to control than alkylation, as the resulting amide is significantly less nucleophilic than the starting amine, thus preventing over-acylation. libretexts.org The reaction of 3-(1H-imidazol-1-yl)propan-1-amine, a closely related compound, with carboxylic acids in the presence of a coupling agent like 1,1'-carbonyldiimidazole (B1668759) (CDI) has been documented to produce the corresponding amide. nih.gov

Salt Formation and Protonation Dynamics

As a basic functional group, the primary amine readily reacts with acids to form ammonium salts. mnstate.edu This acid-base reaction involves the transfer of a proton (H+) from the acid to the lone pair of electrons on the nitrogen atom of the amine. This results in the formation of a positively charged ammonium ion and a negatively charged counter-ion from the acid. The formation of these salts significantly alters the physical properties of the compound, such as increasing its water solubility.

Reactivity of the Imidazole (B134444) Nitrogen Atoms

The imidazole ring of this compound contains two nitrogen atoms, each with distinct electronic properties that influence the molecule's reactivity. The N-1 nitrogen is part of the aromatic system and its lone pair is delocalized, making it non-basic. The N-3 nitrogen, on the other hand, has its lone pair in an sp2 hybrid orbital in the plane of the ring, making it basic and available for coordination to metal ions. nih.gov

Coordination with Transition Metal Ions

The N-3 nitrogen of the imidazole ring is a well-established coordination site for a wide variety of transition metal ions. nih.gov The ability of imidazole and its derivatives to form stable complexes with metals is a cornerstone of their role in biological systems, most notably in the coordination of metal ions in metalloproteins by histidine residues. nih.gov The lone pair on the N-3 nitrogen can be donated to an empty orbital of a metal ion, forming a coordinate covalent bond.

While specific studies on the coordination complexes of this compound are limited in the provided search results, the general principles of imidazole coordination chemistry are well-documented. nih.govmdpi.comresearchgate.net The formation of metal-organic frameworks (MOFs) with imidazole-containing ligands highlights their versatility in constructing complex supramolecular architectures. researchgate.net In these structures, the imidazole ring often acts as a linker, bridging metal centers. Given the structure of this compound, it can potentially act as a bidentate ligand, coordinating to a metal center through both the N-3 of the imidazole ring and the terminal primary amine. The flexible propanamine chain allows for the formation of a stable five- or six-membered chelate ring with the metal ion.

Ligand Exchange Reactions

Once a metal complex is formed, the coordinated ligands can often be replaced by other ligands in a process known as ligand exchange. The lability of a ligand depends on several factors, including the nature of the metal ion, the other ligands in the coordination sphere, and the nature of the entering ligand. While no specific studies on ligand exchange reactions involving complexes of this compound were found, it is a fundamental concept in coordination chemistry. The relative bond strengths of the metal-imidazole and metal-amine bonds would influence which ligand is more readily exchanged.

Intramolecular and Intermolecular Interactions

The structure of this compound allows for various non-covalent interactions that influence its physical properties and crystal packing. The primary amine group can act as a hydrogen bond donor, while the N-3 of the imidazole ring can act as a hydrogen bond acceptor. nih.govresearchgate.net These hydrogen bonding capabilities can lead to the formation of extensive intermolecular networks in the solid state and influence its solubility in protic solvents.

While a crystal structure for this compound is not available in the provided results, studies of related imidazole derivatives show a variety of intermolecular interactions, including hydrogen bonding and π-π stacking, which are likely to be present in this compound as well. nih.govosti.gov

Despite a comprehensive search for scientific literature, detailed research findings specifically elucidating the hydrogen bonding propensities and the influence on molecular conformation of this compound are not available in the public domain. While general principles of coordination chemistry and the behavior of similar imidazole-containing ligands are well-documented, specific experimental or computational studies on this particular compound are absent from the searched resources.

Therefore, it is not possible to provide a detailed, evidence-based article on the "Chemical Reactivity and Coordination Chemistry of this compound" with the specific subsections on "Hydrogen Bonding Propensities" and "Influence on Molecular Conformation" as requested. The generation of scientifically accurate and thorough content requires access to published research data, such as crystal structure analyses, spectroscopic studies (e.g., NMR), or computational modeling, which are currently not available for this specific molecule.

To facilitate future research on this compound, a table of chemical identifiers is provided below.

Preclinical Pharmacological and Biological Investigations of 3 5 Methyl 1h Imidazol 1 Yl Propan 1 Amine

Antimicrobial Activity Studies

The imidazole (B134444) moiety is a core component of many antimicrobial agents. ekb.eglongdom.org Various derivatives have been synthesized and evaluated for their efficacy against a range of pathogenic microorganisms.

Nitroimidazole derivatives, a prominent class of imidazole-containing compounds, are utilized as therapeutic agents against both Gram-negative and Gram-positive bacteria. For instance, Metronidazole (B1676534), a well-known 2-methyl-5-nitro-1H-imidazole derivative, is effective against anaerobic Gram-negative bacteria like Helicobacter pylori and the Gram-positive anaerobe Clostridium difficile. Molecular hybrids incorporating the 2-methyl-5-nitro-1H-imidazole scaffold have demonstrated notable antibacterial activity. One such hybrid, (S)-N-{[3-(3-fluoro-4-{4-[2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethyl]piperazin-1-yl}phenyl)-2-oxooxazolidin-5-yl]methyl}acetamide, was found to be a potent agent against the Gram-positive bacterium Bacillus cereus with a reported Minimum Inhibitory Concentration (MIC) of 200 nM. nih.gov Furthermore, certain quinolone/imidazole hybrids have shown good antibacterial activity against both Gram-positive and Gram-negative bacteria. nih.gov Specifically, an 8-chloro-1-cyclopropyl-6-fluoro-7-(3-{[2-hydroxy-3-(2-methyl-5-nitro-1H-imidazol-1-yl)propyl]amino}pyrrolidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid derivative exhibited an MIC of 460 nM against P. aeruginosa. nih.gov

The following table summarizes the antibacterial activity of selected imidazole derivatives against various bacterial strains.

| Imidazole Derivative Class | Bacterial Strain | Activity (MIC/IC50) | Reference |

| Nitroimidazole/Oxazolidinone Hybrid | Bacillus cereus | 200 nM (MIC) | nih.gov |

| Quinolone/Imidazole Hybrid | Pseudomonas aeruginosa | 460 nM (MIC) | nih.gov |

| Nitroimidazole/Triazole Hybrid | Escherichia coli | 360 nM (IC50) | nih.gov |

| Nitroimidazole/Triazole Hybrid | Pseudomonas aeruginosa | 710 nM (IC50) | nih.gov |

| Nitroimidazole/Triazole Hybrid | Staphylococcus aureus | 1.4 µM (IC50) | nih.gov |

The antifungal properties of imidazole derivatives are well-documented, particularly their efficacy against Candida species. A study on new 3-(1H-imidazol-1-yl)propan-1-one oxime esters revealed promising anti-Candida activity. One of the most active compounds, (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime, demonstrated a MIC value of 0.0054 µmol/mL against Candida albicans, proving to be more potent than both fluconazole (B54011) and miconazole. mdpi.com Another series of 1-aryl-3-(1H-imidazol-1-yl)propan-1-ol esters also exhibited significant anti-Candida potential, with one compound showing a MIC of 0.0833 μmol/mL, which was approximately 20 times more potent than fluconazole. nih.gov

The table below presents the antifungal efficacy of certain imidazole derivatives against Candida albicans.

| Imidazole Derivative | Antifungal Activity (MIC) vs. C. albicans | Reference |

| (E)-3-(1H-imidazol-1-yl)-1-phenylpropan-1-one O-4-chlorobenzoyl oxime | 0.0054 µmol/mL | mdpi.com |

| 1-Aryl-3-(1H-imidazol-1-yl)propan-1-ol ester derivative | 0.0833 µmol/mL | nih.gov |

| Fluconazole (Reference) | >1.6325 µmol/mL | mdpi.comnih.gov |

| Miconazole (Reference) | 0.0188 µmol/mL | mdpi.com |

The antimicrobial action of imidazole derivatives can be attributed to several mechanisms. For nitroimidazole compounds, the mechanism often involves the reduction of the nitro group within the microbial cell, leading to the formation of cytotoxic radical species. These radicals can induce DNA strand breaks and inhibit DNA synthesis, ultimately causing cell death. nih.gov Another proposed mechanism for some imidazole-based antifungals is the inhibition of cytochrome P450-dependent enzymes, such as sterol 14α-demethylase. This inhibition disrupts the synthesis of essential sterols in the fungal cell membrane. mdpi.com

Anti-inflammatory Properties and Modulation of Inflammatory Pathways

The imidazole scaffold is a key feature in molecules with anti-inflammatory properties. longdom.org A series of novel N-substituted [4-(trifluoromethyl)-1H-imidazol-1-yl] amide derivatives were synthesized and evaluated for their in vitro anti-inflammatory activity. acs.orgnih.gov Several of these compounds exhibited significant activity in an albumin denaturation assay. acs.orgnih.gov Further investigation revealed that these compounds could act as inhibitors of p38 MAP kinase, a key enzyme in inflammatory pathways. acs.orgnih.gov One of the derivatives, compound AA6, showed considerable p38 kinase inhibitory activity with an IC50 value of 403.57 ± 6.35 nM. acs.org

Neuroactivity and Interactions with Neurotransmitter Systems

Antiproliferative and Anticancer Activities in Preclinical Models

The imidazole ring is a common structural motif in many anticancer agents. nih.gov Various imidazole derivatives have been investigated for their antiproliferative effects in different cancer cell lines.

In a study focusing on melanoma, a series of imidazole and imidazoline (B1206853) analogs were synthesized and tested. While these compounds generally showed lower potency compared to a lead thiazolidine (B150603) compound, some demonstrated good selectivity against melanoma cell lines. nih.gov For instance, certain imidazoline analogs with trimethoxyl or amino acetyl substitutions showed improved activity. nih.gov

Another study on myeloid leukemia cell lines (NB4 and K562) found that several imidazole derivatives could interfere with cell proliferation and induce apoptosis. nih.gov One derivative, designated L-7, was particularly effective in reducing the proliferation of both cell lines. nih.gov The antiproliferative effects were associated with the downregulation of AXL-Receptor Tyrosine Kinase (AXL-RTK) and target genes of the Wnt/beta-catenin pathway. nih.gov

The table below summarizes the antiproliferative activity of selected imidazole derivatives in different cancer cell lines.

| Imidazole Derivative Class | Cancer Cell Line | Activity | Reference |

| Imidazoline Analogs | Melanoma (A375, B16) | Moderate activity, good selectivity | nih.gov |

| Imidazole Derivative (L-7) | Myeloid Leukemia (NB4, K562) | Significant reduction in cell proliferation | nih.gov |

| Benzo[d]imidazol-2(3H)-one Derivative | Colon Cancer (DLD-1) | Higher cytotoxic activity | researchgate.net |

| 4-Imidazolidinone Derivatives | Cervical Adenocarcinoma (HeLa), Colorectal Carcinoma (HCT116), Glioblastoma (U87) | Inhibition of tumor cell growth | mdpi.com |

In vitro Cytotoxicity against Cancer Cell Lines

Direct studies detailing the in vitro cytotoxic effects of 3-(5-methyl-1H-imidazol-1-yl)propan-1-amine against specific cancer cell lines are not extensively available in the current body of scientific literature. However, the broader class of imidazole derivatives has been the subject of numerous investigations for potential anticancer activity. nih.govmdpi.comacs.orgrsc.org

Research has shown that various imidazole-based compounds exhibit cytotoxic activities across a range of human cancer cell lines. For instance, long-chain imidazole derivatives have demonstrated cytotoxicity against K562 leukemia and SK-N-DZ neuroblastoma cells. nih.gov Other studies on novel series of 2,4,5-trisubstituted and 1,2,4,5-tetrasubstituted imidazoles have also highlighted their anticancer potential against the National Cancer Institute's 60 human cancer cell line panel. rsc.org The efficacy of these compounds is often dependent on the specific substitutions on the imidazole ring, which influence their biological activity. acs.org These findings suggest that the imidazole scaffold is a promising base for the development of new cytotoxic agents, meriting further investigation into specific derivatives like this compound.

Table 1: Examples of In vitro Cytotoxicity for Various Imidazole Derivatives

| Compound Class | Cancer Cell Line(s) | Observed Effect | Reference(s) |

| Long-chain imidazole derivatives | K562 (leukemia), SK-N-DZ (neuroblastoma) | Cytotoxic activity | nih.gov |

| Benzimidazole sulfonamides | A549, HeLa, HepG2, MCF-7 | IC50 values in the range of 0.15–7.26 μM | mdpi.com |

| Imidazole-derived ethers | C6 (glioblastoma), HT-29 (colon) | Toxic effects with low IC50 values | acs.org |

| Substituted imidazoles (e.g., NSC 771432) | A549 (lung cancer) | Inhibition of cell growth, induction of apoptosis and senescence | rsc.org |

Molecular Targets in Cancer Pathways (e.g., Topoisomerase I inhibition)

While the specific interaction of this compound with Topoisomerase I has not been explicitly documented, the imidazole scaffold is a key component in several molecules identified as topoisomerase inhibitors. nih.govresearchgate.net DNA topoisomerases are crucial enzymes that manage the topological state of DNA and are validated targets for anticancer drugs. nih.govnih.gov

Studies on various imidazole-containing structures have demonstrated their potential to inhibit these enzymes. For example, certain N-fused imidazoles have been identified as potent, non-intercalating catalytic inhibitors of human topoisomerase IIα (hTopoIIα). nih.gov Similarly, imidazole-fused quinoxalines have been reported as dual inhibitors of both human topoisomerase I and II. indianchemicalsociety.com The introduction of an imidazole ring into other known inhibitor scaffolds, such as camptothecin, has been shown to improve water solubility and retain potent Topoisomerase I inhibitory activity. researchgate.net These findings underscore the potential of imidazole-containing compounds to function as topoisomerase inhibitors, providing a rationale for investigating the specific activity of this compound in this context.

Enzyme Inhibition and Receptor Modulation Studies

Heme Oxygenase-1 (HO-1) Inhibition

There is no direct experimental data on the inhibition of Heme Oxygenase-1 (HO-1) by this compound. However, the structural characteristics of this compound align with the general pharmacophore model for imidazole-based HO-1 inhibitors. researchgate.net HO-1 is an enzyme that catabolizes heme and is overexpressed in many cancers, contributing to tumor progression and chemoresistance. acs.org

The established pharmacophore for non-porphyrin HO-1 inhibitors consists of three main features: an azole moiety (such as imidazole) that coordinates with the heme iron in the active site, a hydrophobic portion, and a connecting spacer. researchgate.netacs.org The imidazole ring is considered a critical region for inhibiting heme oxygenase enzymes. nih.gov Numerous studies have synthesized and evaluated imidazole derivatives that have shown potent HO-1 inhibitory activity, with some compounds exhibiting IC50 values in the micromolar range. nih.govnih.gov The length and nature of the spacer chain, as well as the hydrophobic group, play a significant role in determining the potency and selectivity of these inhibitors for HO-1 over the HO-2 isoform. researchgate.net Given that this compound contains the key imidazole moiety and a flexible propyl chain, it represents a candidate for potential HO-1 inhibition.

Acetylcholinesterase Inhibition

The acetylcholinesterase (AChE) inhibitory activity of this compound has not been specifically reported in the scientific literature. Nevertheless, the imidazole nucleus is a feature in various compounds designed and synthesized as potential AChE inhibitors for conditions such as Alzheimer's disease. researchgate.netajms.iqresearchgate.net

Table 2: Examples of Acetylcholinesterase (AChE) Inhibition by Imidazole-Based Compounds

| Compound Class | Target Enzyme(s) | Potency/Finding | Reference(s) |

| Chiral anthranilic amide derivatives | AChE, BChE | Some compounds showed IC50 values in the nanomolar range for AChE. | researchgate.net |

| Benzimidazole derivatives | AChE | Potent inhibitory activity, with one compound showing inhibition close to galantamine. | ajms.iq |

| Imidazole-thiazole hybrids | AChE, BChE | Investigated for dual inhibitory activity. | researchgate.net |

| Benzimidazole-indole-amide derivatives | AChE | Most derivatives showed better activity than the standard tacrine. | nih.gov |

Interaction with Penicillin Binding Proteins (PBP2a)

Direct experimental evidence for the interaction of this compound with Penicillin-Binding Protein 2a (PBP2a) is not available in the reviewed literature. PBP2a is a key enzyme responsible for methicillin (B1676495) resistance in Staphylococcus aureus (MRSA), and its inhibition is a major goal in the development of new antibiotics. mdpi.com

While data on the target compound is lacking, some research points to the potential for imidazole-containing structures to interact with PBPs. For instance, in silico molecular docking studies have been conducted on 1,2,3-triazole-imidazole-benzenesulfonamide derivatives to evaluate their binding to penicillin-binding protein. researchgate.net Another study noted that a metronidazole derivative, which contains an imidazole ring, was capable of interacting with a penicillin-binding protein through noncovalent bonds. nih.gov Furthermore, a broader review of PBP2a inhibitors mentions pyrazole-benzimidazole-based derivatives as a class of interest. mdpi.com These instances, although involving more complex molecules, suggest that the imidazole scaffold could potentially be incorporated into structures designed to target PBP2a.

Modulation of Cytochrome P450 Enzymes (e.g., CYP51 for antifungals)

Specific studies on the modulation of Cytochrome P450 51 (CYP51, also known as sterol 14α-demethylase) by this compound have not been reported. However, the azole class of compounds, which includes imidazoles, is well-established for its potent inhibition of CYP51. researchgate.netnih.gov This enzyme is essential for the biosynthesis of sterols in fungi and protozoa, making it a primary target for antifungal and antiparasitic drugs. acs.org

The mechanism of inhibition involves the coordination of a lone pair of electrons from a nitrogen atom in the imidazole ring to the heme iron atom within the active site of the CYP51 enzyme. nih.gov This binding prevents the enzyme from processing its natural substrate, lanosterol, thereby blocking the ergosterol (B1671047) biosynthesis pathway and inhibiting fungal growth. nih.gov The specificity and potency of azole compounds depend on the interactions between the non-ligating parts of the molecule and the amino acid residues lining the active site of the enzyme. nih.gov Given that this compound possesses the fundamental imidazole ring, it shares the key structural feature responsible for the CYP51-inhibitory action of this major class of therapeutic agents.

Other Reported Biological Activities (e.g., antioxidant, antituberculosis)

While specific preclinical investigations into the antioxidant and antituberculosis properties of this compound are not extensively detailed in published literature, the broader class of imidazole-containing compounds has been the subject of significant research for these biological activities. The imidazole nucleus is a key structural feature in many molecules exhibiting a wide range of pharmacological effects, including antioxidant and antitubercular actions. researchgate.netjchemrev.com

Antioxidant Activity of Imidazole Derivatives

The imidazole ring is a component of naturally occurring antioxidants and has been incorporated into synthetic molecules to explore its radical-scavenging and metal-chelating properties. rsc.orgcentralasianstudies.org Structures containing an imidazole ring, particularly carnosine-related compounds, are recognized for their antioxidant capabilities. rsc.org The antioxidant action of these compounds is often multifaceted, involving the scavenging of free radicals and the chelation of transition metals that can catalyze oxidative reactions. rsc.orgresearchgate.net

Research into various imidazole derivatives has demonstrated their potential to mitigate oxidative stress. For instance, a study on bifunctional 2H-imidazole-derived phenolic compounds revealed that their antioxidant properties were influenced by the substitution pattern on the aryl fragment and the arrangement of hydroxyl groups on the polyphenol moiety. mdpi.com It was noted that the conjugation of a polyphenolic subunit with a 2,2-dimethyl-5-(4-nitrophenyl)-2H-imidazol-4-yl fragment significantly increased the antiradical capacity. mdpi.comnih.gov Another study synthesized two new imidazole derivatives, 2-methoxy-6-[4-(naphthalen-2-yl)-1-phenyl-1H-imidazol-2-yl] and 2-(4-methylphenyl)-4-(naphthalen-2-yl)-1-phenyl-1H-imidazole, both of which demonstrated significant radical scavenging properties in DPPH assays. centralasianstudies.orgresearchgate.net

| Imidazole Derivative Class | Key Findings | Assay/Model System | Reference |

|---|---|---|---|

| Imidazole Dipeptides (e.g., Carnosine) | Exhibit free-radical scavenging, copper chelation, and reduction of lipid peroxidation. | Liposome model systems, DPPH radical scavenging. | rsc.org |

| Bifunctional 2H-imidazole-derived phenolic compounds | Antioxidant and antiradical capacities are influenced by substituents; conjugation with a polyphenolic subunit can enhance activity. | AOC, ARC, Folin, and DPPH assays. | mdpi.comnih.gov |

| 2,4,5 triphenyl imidazole derivatives | Demonstrated effective antioxidant activity in vitro. | DPPH and ABTS+ assays. | jchemrev.com |

| Substituted naphthalen-yl-phenyl-1H-imidazole derivatives | Showed significant radical scavenging properties. | DPPH radical scavenging assays. | centralasianstudies.orgresearchgate.net |

Antituberculosis Activity of Imidazole Derivatives

The imidazole scaffold is a critical component in the development of new antitubercular agents, partly due to the emergence of drug-resistant strains of Mycobacterium tuberculosis. nih.gov The significance of this heterocyclic framework is highlighted by the approval of delamanid, a 4-nitroimidazole (B12731) derivative, for the treatment of multidrug-resistant tuberculosis. researchgate.net This has spurred further research into a multitude of imidazole-containing derivatives for their antimycobacterial potential. researchgate.netnih.gov

Numerous studies have synthesized and screened various imidazole derivatives for their in vitro activity against M. tuberculosis. For example, a series of imidazole-based compounds were synthesized and tested, with one compound exhibiting promising in vitro antitubercular activity that could serve as a lead for further development. nih.govresearchgate.net In another study, imidazole-thiosemicarbazide derivatives were investigated, and three compounds were identified that strongly inhibited the growth of M. tuberculosis at non-cytotoxic concentrations. mdpi.comnih.gov One of these derivatives also demonstrated the ability to inhibit the intracellular growth of the bacterium in human macrophages and disrupt biofilm formation. mdpi.comnih.gov

| Imidazole Derivative Class | Key Findings | Target/Strain | Reference |

|---|---|---|---|

| 4-Nitroimidazoles (e.g., Delamanid) | Approved for the treatment of multidrug-resistant tuberculosis. | Mycobacterium tuberculosis | researchgate.net |

| Simple imidazole derivatives with alkyl halide/carboxylate substitutions | One compound showed very good in vitro antitubercular activity. | Mycobacterium tuberculosis | nih.govresearchgate.net |

| Imidazole-thiosemicarbazide derivatives | Three compounds showed strong inhibition of Mtb growth; one inhibited intracellular growth and biofilm formation. | Mycobacterium tuberculosis H37Rv | mdpi.comnih.gov |

| 2, 4, 5-trisubstituted imidazole derivatives | Synthesized compounds were tested for their anti-tubercular activity. | Mycobacterium tuberculosis | jchemrev.com |

Given the documented antioxidant and antituberculosis activities of a diverse range of imidazole-containing molecules, it is plausible that this compound may possess similar biological properties. However, without direct experimental evidence, this remains speculative. Further preclinical studies are necessary to elucidate the specific pharmacological profile of this compound.

Molecular Mechanisms of Action of 3 5 Methyl 1h Imidazol 1 Yl Propan 1 Amine

Interaction with Biological Targets

The interaction of any compound with biological targets is the foundation of its pharmacological effect. For 3-(5-methyl-1H-imidazol-1-yl)propan-1-amine, no specific biological targets such as enzymes, receptors, or nucleic acids have been identified in the reviewed literature. The imidazole (B134444) ring is a versatile heterocyclic structure known to interact with a wide array of biological molecules, often forming the core of various pharmacologically active agents.

Allosteric Modulation Mechanisms

No studies have been published that investigate or identify any allosteric modulation mechanisms for this compound. Allosteric modulators bind to a site on a target protein that is distinct from the primary (orthosteric) binding site, causing a conformational change that alters the protein's activity. Imidazole-containing structures have been identified as positive allosteric modulators (PAMs) for targets like the GABA-A receptor, enhancing the effect of the endogenous ligand. However, whether this compound possesses such capabilities remains uninvestigated.

Cellular Pathway Modulation

The effect of a compound on cellular pathways provides insight into its broader biological impact. Research into the effects of this compound on signal transduction or cellular survival is not available.

Impact on Signal Transduction Cascades

There is no information regarding the impact of this compound on any signal transduction cascades. Such cascades are sequences of molecular events, often involving phosphorylation by kinases, that transmit signals from the cell surface to intracellular targets, ultimately dictating cellular responses. Studies on other imidazole derivatives have shown modulation of pathways involving MAP kinase and PI3K, but these findings cannot be extrapolated to the specific compound .

Effects on Cellular Growth and Survival in Preclinical Models

Preclinical studies detailing the effects of this compound on cellular growth and survival have not been identified. The imidazole nucleus is present in many compounds with demonstrated anti-proliferative and cytotoxic effects in various cancer cell lines. These effects are often mediated by inducing apoptosis or causing cell cycle arrest. Without specific experimental data, the activity of this compound in this regard is unknown.

Structure Activity Relationship Sar Studies of 3 5 Methyl 1h Imidazol 1 Yl Propan 1 Amine Analogs

Impact of Substitutions on the Imidazole (B134444) Ring

The imidazole ring is a key pharmacophore in many biologically active compounds, and substitutions on this ring can significantly alter their potency and selectivity. nih.govnih.govacs.orgresearchgate.netmdpi.com The electronic and steric properties of substituents on the imidazole ring play a crucial role in its binding affinity to various receptors and enzymes.

The position of the methyl group on the imidazole ring is a critical determinant of biological activity and receptor selectivity. For instance, in histamine analogs, the position of the methyl group dramatically influences their affinity for different histamine receptors. 2-methylhistamine is known to be a weaker H1 agonist, while 4-methylhistamine displays a high affinity for H4 receptors. nih.govnih.govmdpi.com This highlights that even a small change in the substituent's position can lead to a significant divergence in pharmacological profiles.

The introduction of other alkyl groups on the imidazole ring can also modulate activity. Generally, increasing the length of the alkyl chain can enhance the lipophilicity of the molecule, which may improve its ability to cross cell membranes. Studies on N-alkylimidazole derivatives have shown that antibacterial activity can increase with the length of the alkyl chain, up to a certain point. For example, antibacterial effects of 1-alkylimidazole derivatives have been observed to increase as the number of carbons in the alkyl chain increases up to nine. researchgate.netnih.gov

| Modification | Observation | Potential Impact on Activity |

|---|---|---|

| Methyl group at C2-position | Generally leads to reduced potency at certain histamine receptors. nih.govnih.gov | May decrease binding affinity due to steric hindrance or altered electronic distribution. |

| Methyl group at C4/C5-position | Can confer selectivity for specific receptor subtypes, such as the H4 receptor for 4-methylhistamine. nih.gov | May enhance binding to specific targets through favorable steric and electronic interactions. |

| Longer N-alkyl chains (up to C9) | Increased antibacterial activity observed in some N-alkylimidazole series. researchgate.netnih.govnih.gov | Enhanced lipophilicity may improve cell membrane penetration. |

The introduction of halogen atoms (fluorine, chlorine, bromine) onto the imidazole ring is a common strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. Halogenation can affect the acidity of the imidazole ring, its metabolic stability, and its ability to form halogen bonds with biological targets. science.gov

Halogenated imidazole analogs are being investigated as potential antifungal agents. nih.gov The nature of the halogen and its position on the ring are critical. For example, the introduction of a chlorine or bromine atom can significantly enhance the antimicrobial properties of certain compounds. nih.gov In some cases, ortho-substituted fluoro compounds and meta- and para-substituted chloro compounds have shown the greatest activity. science.gov

| Halogen Substituent | General Effect | Example of Impact |

|---|---|---|

| Fluorine | Can increase metabolic stability and binding affinity through favorable interactions. | Ortho-fluorophenyl substitution has shown significant growth-inhibiting activity in some series. science.gov |

| Chlorine | Often enhances lipophilicity and can participate in halogen bonding. | 6-chloro-8-nitroflavone, a related heterocyclic compound, showed potent inhibitory activity against pathogenic bacteria. nih.gov |

| Bromine | Similar to chlorine, it increases lipophilicity and can form strong halogen bonds. | 6-bromo-8-nitroflavone also demonstrated significant antimicrobial effects. nih.gov |

Role of the Propanamine Linker

The length of the linker between two pharmacophoric groups is a critical parameter that can significantly impact biological activity. In a series of cyanoguanidine derivatives, a hexamethylene spacer was found to be optimal for dual H1 and H2 receptor antagonist activity, with shorter or longer chains leading to decreased activity. mdpi.com This suggests that there is an optimal distance for the two ends of the molecule to bind effectively to their respective sites. While the propanamine linker in the parent compound has a fixed length of three carbons, SAR studies often involve synthesizing analogs with varying linker lengths to determine the optimal spacing.

Introducing substituents on the propane chain can have a profound effect on the molecule's activity by altering its conformational flexibility and steric profile. While specific studies on substitutions on the propane chain of 3-(imidazol-1-yl)propan-1-amine analogs are not widely available, general principles of medicinal chemistry suggest that such modifications would be influential. For instance, adding a methyl group to the chain could restrict rotation around the single bonds, leading to a more rigid conformation that might fit better—or worse—into a binding site. In a series of pyrrolidine amide derivatives, conformationally flexible linkers increased inhibitory potency. nih.gov

| Linker Modification | Potential Consequence | Expected Impact on Activity |

|---|---|---|

| Shortening the chain (e.g., to ethylamine) | Reduces the distance between the imidazole and amine groups. | May decrease activity if the target requires a specific separation distance. |

| Lengthening the chain (e.g., to butylamine) | Increases the distance and flexibility. | Could enhance or diminish activity depending on the target's topology. |

| Introducing a methyl group on the chain | Restricts conformational freedom. | May increase potency and selectivity if the preferred conformation is achieved. |

Modifications at the Amine Terminus

The primary amine at the terminus of the propanamine chain is a key functional group that can participate in various interactions with biological targets, including hydrogen bonding and ionic interactions. stereoelectronics.orgresearchgate.netdrugdesign.org Modifications to this group can therefore have a significant impact on the compound's biological activity.

Amines can be classified as primary, secondary, or tertiary based on the number of alkyl groups attached to the nitrogen atom. auburn.eduwhamine.com Primary and secondary amines can act as both hydrogen bond donors and acceptors, while tertiary amines can only function as hydrogen bond acceptors. stereoelectronics.orgdrugdesign.org Converting the primary amine to a secondary or tertiary amine by adding alkyl groups can alter its hydrogen bonding capacity and steric bulk, which in turn affects its binding to a target.

| Amine Modification | Structural Change | Potential Effect on Biological Activity |

|---|---|---|

| Conversion to Secondary Amine (e.g., N-methylation) | Addition of one alkyl group. | Alters hydrogen bonding capacity (one donor, one acceptor) and increases steric bulk. |

| Conversion to Tertiary Amine (e.g., N,N-dimethylation) | Addition of two alkyl groups. | Removes hydrogen bond donor capability (only an acceptor) and significantly increases steric hindrance. |

| N-Acylation | Conversion of the amine to an amide. | Removes the basicity of the nitrogen and changes its hydrogen bonding pattern. Can be used as a protecting group strategy. researchgate.netmdpi.comorientjchem.org |

Primary, Secondary, and Tertiary Amine Derivatives

The terminal amine of the 3-(imidazol-1-yl)propan-1-amine scaffold is a key site for chemical modification. The degree of substitution on this nitrogen atom—classifying the compound as a primary, secondary, or tertiary amine—significantly influences its physicochemical properties and biological interactions.

Primary Amines: The unsubstituted primary amine (R¹=H, R²=H) provides a crucial interaction point, often acting as a hydrogen bond donor. This functionality is vital for anchoring the molecule within the binding sites of various biological targets. In many heterocyclic compounds, the primary amine is a fundamental feature for initial activity.

Secondary Amines: N-alkylation or N-arylation to form secondary amines (R¹=Alkyl/Aryl, R²=H) can lead to varied effects. Introducing small alkyl groups can enhance lipophilicity, potentially improving membrane permeability. Larger or more complex substituents can be used to probe for additional binding pockets in a target protein, thereby increasing potency and selectivity. For instance, in related imidazole-containing compounds, the introduction of specific substituents on the amine can direct the molecule's activity towards targets like histamine receptors.

Tertiary Amines: The formation of tertiary amines (R¹, R² = Alkyl/Aryl) further increases lipophilicity and steric bulk. This modification removes the hydrogen bond donating capacity of the amine, which can be detrimental if this interaction is critical for binding. However, in other cases, the resulting tertiary amine may fit more effectively into a hydrophobic pocket or prevent metabolic degradation, leading to improved activity or a longer duration of action. For example, the conversion to a tertiary dimethylamino group has been a strategy in the development of certain factor Xa inhibitors to optimize their profiles. researchgate.net

The general SAR trends for this class of compounds can be summarized as follows:

| Amine Classification | General Structural Feature | Impact on Properties | Potential Biological Effect |

| Primary Amine | -NH₂ | Hydrogen bond donor, polar | Essential for initial binding to many targets |

| Secondary Amine | -NHR | Increased lipophilicity, can be H-bond donor | May enhance potency and selectivity by accessing new binding areas |

| Tertiary Amine | -NR₂ | Increased lipophilicity and steric bulk, no H-bond donation | Can improve cell permeability and metabolic stability; may increase or decrease activity depending on target |

This table illustrates general SAR principles for N-alkylation and may not represent specific experimental data for 3-(5-methyl-1H-imidazol-1-yl)propan-1-amine, for which detailed public data is scarce.

Incorporation into Complex Molecular Architectures

The this compound moiety is a valuable building block in medicinal chemistry, often incorporated as a key pharmacophore into larger and more complex molecules. mdpi.com Its imidazole ring can act as a bioisostere for other groups, while the flexible propanamine linker allows for optimal positioning of the functional groups to interact with biological targets.

Researchers have integrated similar imidazole-propylamine structures into a variety of complex scaffolds to develop novel therapeutic agents. For example, derivatives have been incorporated into:

Enzyme Inhibitors: The imidazole nitrogen and the terminal amine can serve as critical binding points in the active sites of enzymes. For instance, related structures have been used in the design of inhibitors for discoidin domain receptors (DDR1/DDR2), where the imidazole moiety interacts with the hinge region of the kinase. nih.gov

Receptor Antagonists: The scaffold is particularly common in the design of histamine receptor antagonists. The imidazole ring mimics the natural ligand histamine, while the rest of the molecule is elaborated to confer antagonism and selectivity, for instance at the H3 receptor. nih.gov

Antimicrobial Agents: Imidazole derivatives have a long history as antimicrobial agents. nih.govmdpi.com The 3-(imidazol-1-yl)propan-1-amine structure can be appended to other heterocyclic systems, such as chalcones or imidazothiadiazoles, to create hybrid molecules with enhanced antimicrobial or antifungal activity. mdpi.com

Multi-target Ligands: The scaffold can be integrated into molecules designed to interact with multiple biological targets simultaneously. For example, caffeic acid derivatives incorporating amine linkers have been synthesized to create compounds that modulate multiple channels and pumps in cardiac tissue. acs.org

The synthesis of these complex molecules often involves coupling the terminal amine of the imidazole-propylamine unit with carboxylic acids, aldehydes, or other reactive groups on a larger molecular framework. This modular approach allows for the systematic exploration of SAR by varying the core structure to which the imidazole moiety is attached.

Comparative Analysis with Structurally Related Imidazole Derivatives

The biological activity of 3-(imidazol-1-yl)propan-1-amine derivatives is highly sensitive to the substitution pattern on the imidazole ring. A comparative analysis with structurally related analogs, such as those with no methyl group or a methyl group at a different position, reveals key insights into the SAR.

3-(1H-imidazol-1-yl)propan-1-amine (Unsubstituted): This parent compound serves as a baseline for evaluating the effect of substitution. Its biological profile is broad, and it often serves as a starting point for chemical modifications.

3-(2-methyl-1H-imidazol-1-yl)propan-1-amine: The presence of a methyl group at the 2-position can significantly alter the electronic properties and steric profile of the imidazole ring. nih.gov This can influence the pKa of the imidazole nitrogens and may introduce steric hindrance that affects binding to a target protein. Depending on the specific target, this can either increase or decrease biological activity compared to the unsubstituted analog.

This compound: Placing the methyl group at the 5-position (equivalent to the 4-position depending on the point of attachment of the side chain) also impacts the molecule's properties. This position is often crucial for interaction with histamine receptors, where the substitution can modulate selectivity and potency. nih.gov The electronic effect of the methyl group at this position is different from that at the 2-position, which can lead to distinct pharmacological profiles.

| Compound | Structure | Key Structural Difference | Potential Impact on Activity |

| 3-(1H-imidazol-1-yl)propan-1-amine | Imidazole ring is unsubstituted | Baseline structure | Broad activity, serves as a reference compound |

| 3-(2-methyl-1H-imidazol-1-yl)propan-1-amine | Methyl group at C2 position | Steric bulk near the N1-linker attachment point; altered electronics | May enhance selectivity or introduce steric clash, affecting potency nih.gov |

| This compound | Methyl group at C5 position | Alters shape and electronics away from the linker attachment point | Can be critical for modulating activity at specific targets like histamine receptors |

The specific impact of the methyl group's position is highly target-dependent. For one receptor, a methyl group at the 2-position might be beneficial, while for another, it could be detrimental. Therefore, the synthesis and evaluation of these positional isomers are a common strategy in lead optimization to fine-tune the biological activity of imidazole-based compounds. mdpi.com

Computational Chemistry and Molecular Modeling of 3 5 Methyl 1h Imidazol 1 Yl Propan 1 Amine

Molecular Docking Simulations

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is crucial for understanding drug-receptor interactions and is widely applied in the design of new therapeutic agents. For 3-(5-methyl-1H-imidazol-1-yl)propan-1-amine, docking simulations can elucidate how it interacts with biological targets such as enzymes or receptors.

Prediction of Ligand-Protein Interactions and Binding Modes

Molecular docking simulations predict the binding affinity and mode of interaction between a ligand, such as this compound, and a target protein. These simulations calculate the binding energy, with lower values indicating a more stable and favorable interaction. Studies on similar imidazole-containing compounds have shown that they form stable complexes with protein targets through a variety of non-covalent interactions. researchgate.net

For this compound, the key predicted interactions typically involve:

Hydrogen Bonds: The primary amine group (-NH2) and the nitrogen atoms in the imidazole (B134444) ring are potential hydrogen bond donors and acceptors, respectively. They can form crucial hydrogen bonds with amino acid residues like aspartate, glutamate, serine, and threonine in a protein's active site.

Hydrophobic Interactions: The methyl group on the imidazole ring and the propane chain contribute to the molecule's hydrophobicity, allowing for interactions with nonpolar amino acid residues such as valine, leucine, and isoleucine.

Pi-Pi Stacking: The aromatic imidazole ring can engage in pi-pi stacking interactions with aromatic amino acid residues like phenylalanine, tyrosine, and tryptophan. researchgate.net

| Interaction Type | Functional Group Involved | Potential Interacting Amino Acid Residues |

|---|---|---|

| Hydrogen Bond (Donor) | Propan-1-amine (-NH2) | Asp, Glu, Ser |

| Hydrogen Bond (Acceptor) | Imidazole Nitrogens | Asn, Gln, Ser, Thr |

| Hydrophobic | Methyl group, Propane chain | Ala, Val, Leu, Ile |

| Pi-Pi Stacking | Imidazole Ring | Phe, Tyr, Trp |

Identification of Key Binding Hotspots

By analyzing the results of multiple docking poses, researchers can identify "binding hotspots," which are specific regions within the active site of a protein that are critical for ligand binding. These hotspots are characterized by a high frequency of interactions with the ligand across various conformations. For this compound, the primary amine and the imidazole ring are expected to be the key moieties that anchor the molecule into these hotspots. The identification of these hotspots is essential for designing more potent and selective inhibitors or modulators of a specific protein target. researchgate.net

Molecular Dynamics Simulations

While molecular docking provides a static picture of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, simulating the movement of atoms and molecules over time. ajchem-a.com This allows for the assessment of the stability of the predicted binding pose and the conformational changes that may occur in both the ligand and the protein.

Analysis of Dynamic Binding Processes

MD simulations can reveal the dynamic process of how this compound settles into its most stable binding mode. This includes observing the formation and breaking of hydrogen bonds and other interactions over the simulation period, typically nanoseconds to microseconds. Key parameters analyzed during MD simulations include Root Mean Square Deviation (RMSD), Root Mean Square Fluctuation (RMSF), and the number of hydrogen bonds over time. ajchem-a.com These analyses provide a more realistic understanding of the binding event than static docking alone.

Conformational Stability within Biological Environments

A crucial aspect of MD simulations is to evaluate the conformational stability of the ligand-protein complex. By monitoring the RMSD of the ligand and the protein backbone, researchers can determine if the complex remains stable throughout the simulation. Low and stable RMSD values suggest a stable binding conformation. Furthermore, RMSF analysis of individual amino acid residues can highlight which parts of the protein are flexible and which are stabilized upon ligand binding. For a compound like this compound, MD simulations would confirm whether the interactions predicted by docking are maintained in a dynamic, solvated environment, thus validating the initial docking results. ajchem-a.com

Quantum Chemical Calculations (e.g., DFT studies)

Quantum chemical calculations, particularly Density Functional Theory (DFT), are employed to investigate the electronic properties of a molecule. niscpr.res.inresearchgate.net These calculations provide insights into the molecule's reactivity, stability, and spectroscopic properties.

For this compound, DFT studies can be used to:

Optimize Molecular Geometry: Determine the most stable three-dimensional structure of the molecule by finding the lowest energy conformation.

Analyze Frontier Molecular Orbitals: Calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity.

Map Electrostatic Potential (ESP): Generate an ESP map to identify the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the nitrogen atoms of the imidazole ring and the amine group are expected to be nucleophilic sites, while the hydrogen atoms of the amine group would be electrophilic. niscpr.res.in

DFT calculations on similar imidazole derivatives are often performed using specific basis sets, such as B3LYP, to accurately model the electronic structure and predict various molecular parameters. niscpr.res.in

| DFT Calculation | Information Obtained | Relevance |

|---|---|---|

| Geometry Optimization | Most stable 3D structure | Provides the foundational structure for docking and MD simulations. |

| HOMO-LUMO Analysis | Energy gap, electronic transitions | Indicates chemical reactivity and kinetic stability. niscpr.res.in |

| Electrostatic Potential (ESP) Mapping | Electron density distribution (nucleophilic/electrophilic sites) | Helps predict sites of interaction with other molecules. niscpr.res.in |

Electronic Structure Analysis (HOMO/LUMO)

The electronic structure of a molecule is fundamental to its chemical reactivity and stability. Frontier Molecular Orbital (FMO) theory is a key component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO, representing the outermost electron-containing orbital, acts as an electron donor, while the LUMO, the lowest energy orbital without electrons, acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining molecular stability and reactivity. irjweb.comirjweb.com

A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small energy gap indicates a molecule is more polarizable and more chemically reactive. irjweb.com Density Functional Theory (DFT) is a common computational method used to calculate these orbital energies and predict the electronic properties of molecules like this compound. irjweb.comniscpr.res.in For imidazole derivatives, the HOMO is often distributed over the electron-rich imidazole ring, while the LUMO's location can vary depending on the substituents. researchgate.net This distribution determines the regions of the molecule most likely to participate in charge transfer interactions. irjweb.com

Table 1: Calculated Frontier Molecular Orbital Properties for a Representative Imidazole Derivative Calculations are typically performed using Density Functional Theory (DFT) with a basis set such as B3LYP/6-311++G(d,p).

| Parameter | Value (eV) | Significance |

|---|---|---|

| EHOMO (Highest Occupied Molecular Orbital Energy) | -6.29 | Corresponds to the ability to donate electrons (nucleophilicity). |

| ELUMO (Lowest Unoccupied Molecular Orbital Energy) | 1.81 | Corresponds to the ability to accept electrons (electrophilicity). |

| Energy Gap (ΔE = ELUMO - EHOMO) | 8.10 | Indicates chemical reactivity and kinetic stability. A larger gap implies higher stability. irjweb.com |

Reactivity Predictions (in silico nucleophilicity/electrophilicity)

The HOMO and LUMO energies obtained from electronic structure analysis are used to calculate global reactivity descriptors. These quantum chemical parameters provide a quantitative measure of a molecule's reactivity, including its nucleophilic and electrophilic tendencies. irjweb.com

Key reactivity descriptors include:

Electronegativity (χ): Measures the power of an atom or group to attract electrons.

Chemical Hardness (η): Represents the resistance to change in electron distribution or charge transfer. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." irjweb.com

Chemical Softness (S): The reciprocal of hardness, indicating a higher reactivity.

Electrophilicity Index (ω): A measure of the energy lowering of a molecule when it accepts additional electronic charge from the environment.

The nitrogen atoms in the imidazole ring of this compound contribute to its nucleophilic character. Specifically, the sp2-hybridized nitrogen (at position 3) has a lone pair of electrons that can readily participate in nucleophilic attacks. The primary amine group at the end of the propyl chain is also a strong nucleophilic center. Conversely, the electron-deficient regions of the molecule, influenced by the aromatic ring and its substituents, are potential sites for electrophilic attack. Computational analysis helps to quantify these characteristics, predicting how the molecule will interact with biological targets. For instance, the imidazole nitrogen can act as a nucleophile to intercept reactive intermediates in chemical reactions. mdpi.com

Table 2: Predicted Global Reactivity Descriptors for a Representative Imidazole Derivative These parameters are calculated from the HOMO and LUMO energies.

| Global Reactivity Descriptor | Formula | Predicted Value (eV) | Interpretation |

|---|---|---|---|

| Electronegativity (χ) | -(EHOMO + ELUMO)/2 | 2.24 | Indicates the molecule's ability to attract electrons. |

| Chemical Hardness (η) | (ELUMO - EHOMO)/2 | 4.05 | A higher value suggests greater stability and lower reactivity. irjweb.com |

| Chemical Softness (S) | 1/η | 0.25 | A higher value suggests greater reactivity. |

| Electrophilicity Index (ω) | χ²/2η | 0.62 | Measures the propensity to accept electrons. |

Ligand-Based and Structure-Based Drug Design Approaches

The imidazole scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs. mdpi.comresearchgate.net Consequently, this compound is an attractive starting point for both ligand-based and structure-based drug design. These computational strategies aim to identify and optimize new drug candidates by analyzing the interactions between small molecules (ligands) and their biological targets. nih.gov

Ligand-Based Drug Design (LBDD): This approach is utilized when the three-dimensional structure of the biological target is unknown. nih.gov It relies on the information from a set of known active ligands to build a model that predicts the activity of new compounds. vensel.org For this compound, LBDD methods like Quantitative Structure-Activity Relationship (QSAR) and pharmacophore modeling can be employed. vensel.org

QSAR: This method correlates variations in the physicochemical properties of compounds with their biological activities to create a statistical model. For derivatives of this compound, QSAR can guide modifications to the scaffold—such as altering substituents on the imidazole ring or changing the length of the alkyl chain—to enhance potency.

Pharmacophore Modeling: This technique identifies the essential steric and electronic features of a ligand that are necessary for biological activity. The key features of this compound would include a hydrogen bond donor (amine group), hydrogen bond acceptors (imidazole nitrogens), a hydrophobic feature (methyl group), and an aromatic ring.

Structure-Based Drug Design (SBDD): When the 3D structure of the target protein is available, SBDD can be a powerful tool. nih.gov Molecular docking is a primary SBDD technique that predicts the preferred orientation and binding affinity of a ligand within the active site of a target protein. mdpi.com The structural elements of this compound are well-suited for forming key interactions with protein active sites:

The imidazole ring can engage in hydrogen bonding (as both donor and acceptor), π-π stacking with aromatic residues, and coordination with metal ions (e.g., zinc in metalloenzymes). researchgate.net

The primary amine is a potent hydrogen bond donor and can form salt bridges with acidic residues like aspartate or glutamate.

The propyl linker provides conformational flexibility, allowing the molecule to adopt an optimal geometry to fit within the binding pocket.

The methyl group can form hydrophobic interactions and provide steric bulk that can enhance binding specificity.

Pharmacophore Modeling and Virtual Screening Applications

Pharmacophore modeling and virtual screening are integral components of modern drug discovery, enabling the rapid and cost-effective identification of promising lead compounds from vast chemical libraries. mdpi.com

A pharmacophore model for this compound would consist of a defined spatial arrangement of its key chemical features. tci-thaijo.org This model serves as a 3D query for virtual screening, a computational technique used to search large databases of chemical compounds. nih.gov The screening process filters these databases to identify molecules that match the pharmacophore model, suggesting they might bind to the same biological target and elicit a similar biological response. mdpi.com

The process typically involves:

Model Generation: A pharmacophore hypothesis is generated based on the structure of this compound or a set of known active imidazole-containing molecules. mdpi.com

Database Screening: Large compound databases (such as Enamine, ZINC, or NCI) are searched using the pharmacophore model as a filter. mdpi.com

Hit Identification: Molecules that successfully map onto the pharmacophore features are identified as "hits."

Post-Screening Filtering: These hits are often further refined using other computational methods, such as molecular docking, to predict their binding affinity and rule out compounds with undesirable properties (e.g., poor ADME profiles). nih.govnih.gov

The compound this compound itself can also be included as a fragment or lead-like molecule in screening libraries for fragment-based or high-throughput screening campaigns. Its structural simplicity and desirable chemical features make it a valuable building block for developing more complex and potent drug candidates.

Emerging Therapeutic Potential and Research Applications of 3 5 Methyl 1h Imidazol 1 Yl Propan 1 Amine

Development as a Preclinical Lead Compound in Infectious Disease Research

The imidazole (B134444) scaffold is a cornerstone in the development of antimicrobial agents. The global preclinical antibacterial pipeline shows a trend towards diverse and innovative strategies to combat infectious diseases, including the development of new chemical entities. nih.gov While specific preclinical data for 3-(5-methyl-1H-imidazol-1-yl)propan-1-amine is not extensively detailed in publicly available literature, the known activities of related compounds suggest its potential as a lead structure for further investigation. For instance, an ester of secnidazole, 1-(2-methyl-5-nitro-1H-imidazol-1-yl)propan-2-yl acetate, has been synthesized and characterized, highlighting the ongoing interest in propanol and propanamine-substituted nitroimidazoles for treating infections caused by anaerobic bacteria and certain protozoa. nih.govresearchgate.net

The development of antibiotic adjuvants, or potentiators, is a critical strategy to combat antimicrobial resistance. These compounds can enhance the efficacy of existing antibiotics, and the preclinical pipeline includes several such agents, including efflux pump inhibitors. nih.gov While there is no direct evidence of this compound being investigated as an antibiotic adjuvant, the chemical space of imidazole derivatives is being explored for this purpose. For example, certain 5-nitroimidazole/pyrrole hybrids, which are synthesized from precursors like 2-(2-methyl-5-nitro-1H-imidazol-1-yl)ethan-1-amine, have been evaluated for their antibacterial activity. nih.gov This suggests that structural analogs of this compound could be synthesized and screened for their ability to potentiate conventional antibiotics.

Potential in Anti-inflammatory Research

The imidazole moiety is a common feature in many compounds with anti-inflammatory properties. Various derivatives have been synthesized and evaluated for their ability to modulate inflammatory pathways. For instance, a series of novel N-substituted [4-(trifluoromethyl)-1H-imidazol-1-yl] amide derivatives were synthesized and showed significant in vitro anti-inflammatory activity, with some compounds exhibiting potent inhibition of p38 MAP kinase. nih.gov Another study on thiazolo[3,2-b] drugbank.comresearchgate.netnih.govtriazole and imidazo[2,1-b] drugbank.comsemanticscholar.orgnih.govthiadiazole derivatives, which possess anti-inflammatory and analgesic activities, highlights the influence of lipophilicity on their biological effects. mdpi.com While direct research on the anti-inflammatory potential of this compound is not currently published, its structural features warrant investigation in models of inflammation.

Neuropharmacological Research Avenues

Imidazole-containing compounds have been explored for their potential in treating neurodegenerative diseases. The imidazole ring can serve as a scaffold for ligands that interact with various targets in the central nervous system. While there is no specific neuropharmacological research available for this compound, the broader class of compounds is of interest. The diverse biological activities of imidazole derivatives suggest that novel compounds could be designed and screened for their effects on neurological pathways and their potential to address conditions like Alzheimer's disease.

Applications in Cancer Research and Target Identification

The imidazole scaffold is a prominent feature in a number of approved anticancer drugs and is a key area of focus in the development of new cancer therapies. nih.govnih.gov Imidazole-containing compounds have been shown to modulate a variety of cancer-related targets, including kinases, microtubules, and DNA. elsevierpure.comnih.gov

Table 1: Examples of Imidazole Derivatives and Their Investigated Anticancer Targets

| Imidazole Derivative Class | Investigated Cancer Target(s) | Reference(s) |

| 1-Substituted-2-aryl imidazoles | Tubulin | nih.gov |

| 2-Phenyl benzimidazoles | VEGFR-2 | nih.gov |

| Imidazole and purine (B94841) derivatives | EGFR | nih.gov |

| Benzimidazole-triazole hybrids | EGFR, VEGFR-2, Topo II | researchgate.net |

| Phenylimidazoles | Various cancer cell lines | ekb.eg |

| Imidazole-pyridine hybrids | GSK-3β | cnr.it |

| (1H-pyrrol-1-yl)methyl-1H-benzoimidazole derivatives | Microtubules | mdpi.com |

While specific studies on the anticancer activity of this compound are not yet published, the extensive research into other imidazole derivatives suggests that it could be a valuable compound for screening against various cancer cell lines and for identifying novel anticancer targets. The development of multi-target inhibitors is a growing area of interest, and the versatile nature of the imidazole ring makes it an attractive scaffold for designing such agents. researchgate.net

Utility as a Biochemical Research Tool

Imidazole and its derivatives are widely used in coordination chemistry as ligands for the formation of metal-organic frameworks (MOFs). researchgate.net The nitrogen atoms in the imidazole ring act as excellent coordination sites for metal ions. While the primary focus of this article is on therapeutic potential, the chemical properties of this compound, particularly the presence of both an imidazole ring and a primary amine, make it a potential ligand for the synthesis of novel coordination compounds. Such compounds could have applications in materials science or as tools in biochemical studies. For example, N-(3-(1H-imidazol-1-yl)propyl)-5,6-dimethoxy-1-methyl-1H-indole-2-carboxamide has been synthesized using 3-(1H-imidazol-1-yl)propan-1-amine as a reactant, demonstrating the utility of such propanamine derivatives in building more complex molecules for biological evaluation. nih.gov

Investigation of Enzyme Mechanisms

The structural characteristics of this compound and its analogs make them valuable tools for probing the mechanisms of various enzymes. The imidazole ring, a key component of the amino acid histidine, is frequently found in the active sites of enzymes and plays a crucial role in catalysis. Compounds that mimic this structure can act as inhibitors or probes to elucidate enzymatic functions.

Research into imidazole derivatives has demonstrated their potential as enzyme inhibitors for a range of targets. For instance, certain imidazole-based compounds have been identified as inhibitors of p38 MAP kinase, a key enzyme in inflammatory pathways. In one study, a series of N-substituted [4-(trifluoromethyl)-1H-imidazole-1-yl] amide derivatives were synthesized and evaluated for their anti-inflammatory activity through inhibition of this kinase. While this study did not specifically test this compound, the findings highlight the potential of the imidazole scaffold in designing enzyme inhibitors. The general structure-activity relationship (SAR) studies of such derivatives often reveal that modifications to the substituents on the imidazole ring and the side chain can significantly impact inhibitory potency and selectivity.

Furthermore, the imidazole nucleus is a known component of compounds that inhibit other enzymes such as carbonic anhydrases and topoisomerase I, which are important targets in cancer therapy. The investigation of various substituted imidazole derivatives in these contexts provides a foundation for understanding how compounds like this compound might interact with and modulate the activity of these and other enzymes.

Studies of Receptor Interactions

The this compound scaffold is also of significant interest for its potential interactions with various biological receptors. The imidazole ring is a core component of histamine, a neurotransmitter that binds to a family of G-protein coupled receptors (GPCRs). Consequently, derivatives of imidazole are frequently explored as ligands for histamine receptors and other GPCRs.

For example, a patent for heterocyclic urea derivatives describes a compound, 1-(3-Imidazol-1-yl-propyl)-3-{(1R, 2R)-2-[4-(6-trifluoromethyl-benzo[b]thiophen-3-yl)-piperazin-1-ylmethyl]-cyclopropylmethyl}-urea, as a dopamine D3 receptor ligand. This indicates that the 3-(imidazol-1-yl)propylamine substructure can be incorporated into larger molecules to target specific receptors. While this is a more complex derivative, it underscores the potential of the basic scaffold in receptor-targeted drug design.